molecular formula C24H30O6 B044274 Ehhpoh CAS No. 113704-34-0

Ehhpoh

Cat. No. B044274
CAS RN: 113704-34-0
M. Wt: 414.5 g/mol
InChI Key: NJABDNZVADRMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ehhpoh is a naturally occurring compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. Ehhpoh is a derivative of eicosapentaenoic acid (EPA), which is a polyunsaturated fatty acid commonly found in fish oil. In

Mechanism of Action

The mechanism of action of Ehhpoh is not fully understood, but it is believed to involve the modulation of signaling pathways involved in inflammation and cancer. Ehhpoh has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
Ehhpoh has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of lipid metabolism. Ehhpoh has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ehhpoh in lab experiments is its specificity. Ehhpoh is a highly selective compound that targets specific signaling pathways involved in inflammation and cancer. This makes it an ideal tool for studying the mechanisms of these conditions. However, one of the limitations of using Ehhpoh in lab experiments is its cost. Ehhpoh is a complex compound that requires specialized equipment and expertise to synthesize, which can make it expensive to use in large-scale studies.

Future Directions

There are many future directions for research on Ehhpoh. One area of interest is its potential as a treatment for cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-atherosclerotic effects in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Another area of interest is its potential as a treatment for cancer. Ehhpoh has been shown to have anti-cancer properties in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Finally, there is interest in exploring the potential of Ehhpoh as a dietary supplement. Ehhpoh is a naturally occurring compound that is found in fish oil, and there is interest in exploring its potential as a dietary supplement for the prevention and treatment of various conditions.

Synthesis Methods

Ehhpoh is synthesized from Ehhpoh through a series of chemical reactions. The first step involves the conversion of Ehhpoh to 5,6-epoxy-Ehhpoh, which is then converted to Ehhpoh through a reduction reaction. The synthesis of Ehhpoh is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ehhpoh has been studied extensively for its potential as a therapeutic agent in a variety of conditions, including cancer, inflammation, and cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies, and there is growing interest in its potential as a treatment for cardiovascular disease.

properties

CAS RN

113704-34-0

Product Name

Ehhpoh

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1

InChI Key

NJABDNZVADRMNM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O

SMILES

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O

synonyms

7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
EHHPOH

Origin of Product

United States

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